molecular formula C6H9N3 B1301970 2,5-Diamino-4-picoline CAS No. 6909-93-9

2,5-Diamino-4-picoline

Cat. No.: B1301970
CAS No.: 6909-93-9
M. Wt: 123.16 g/mol
InChI Key: HSWAACWBNMVEEW-UHFFFAOYSA-N
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Description

2,5-Diamino-4-picoline is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-2-6(8)9-3-5(4)7/h2-3H,7H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWAACWBNMVEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370307
Record name 2,5-Diamino-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6909-93-9
Record name 2,5-Diamino-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tin(II) chloride (4.95 g, 26.12 mmol) in concentrated hydrochloric acid (13.0 mL) was added 2-amino-5-nitro-4-picoline (1.0 g, 6.53 mmol) and heated at 90° C. for 24 h. The reaction was cooled to room temperature, made basic with 5N NaOH, extracted with ethyl acetate, dried (Na2SO4), and evaporated to give a solid. The crude material was subjected to silica gel chromatography using 10% methanol/methylene chloride as eluant to give the title compound.
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.